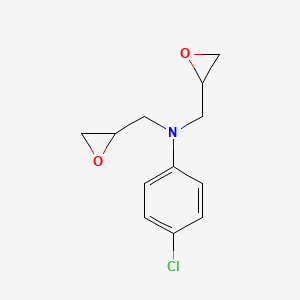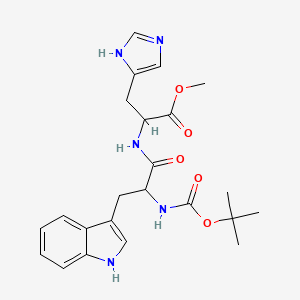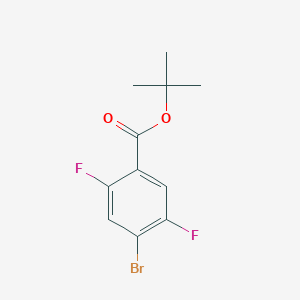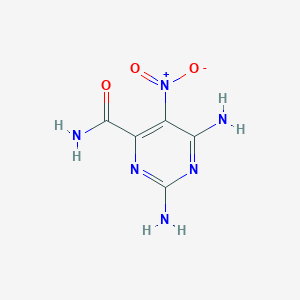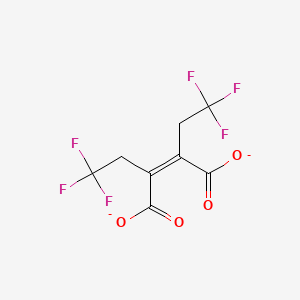![molecular formula C15H21NO3Si B14007016 Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that combines a furo[3,2-b]pyridine core with a triethylsilyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furans.
Introduction of the triethylsilyl group: This step involves the silylation of the furo[3,2-b]pyridine core using triethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-Methyl-2-(trimethylsilyl)furo
Methyl furo[3,2-b]pyridine-5-carboxylate: Lacks the triethylsilyl group, which may affect its reactivity and applications.
Eigenschaften
Molekularformel |
C15H21NO3Si |
|---|---|
Molekulargewicht |
291.42 g/mol |
IUPAC-Name |
methyl 2-triethylsilylfuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H21NO3Si/c1-5-20(6-2,7-3)14-10-12-13(19-14)9-8-11(16-12)15(17)18-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
WZRCFUDZPXCQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC2=C(O1)C=CC(=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


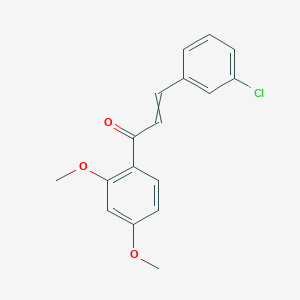
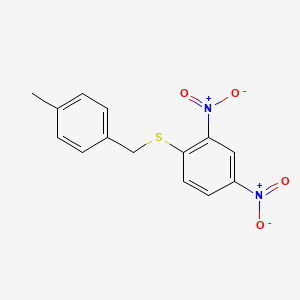
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
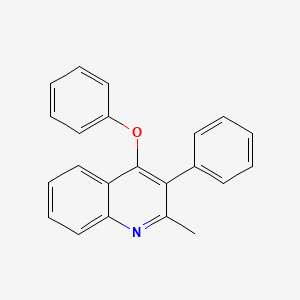
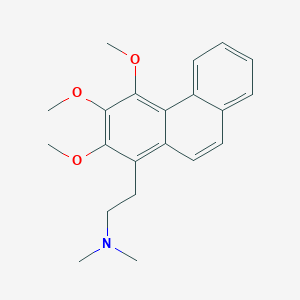
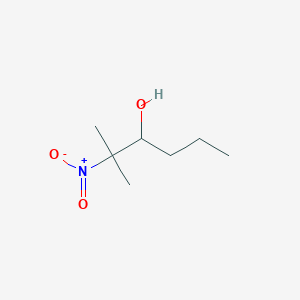
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
